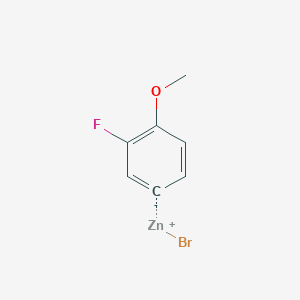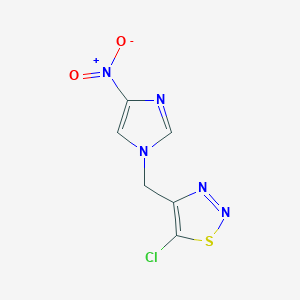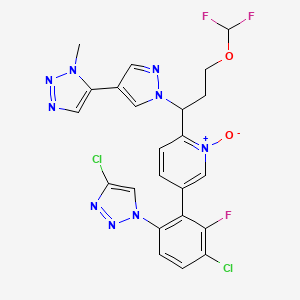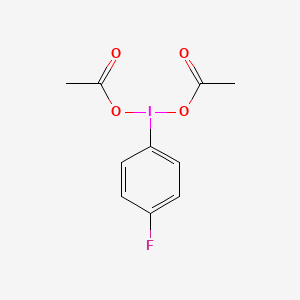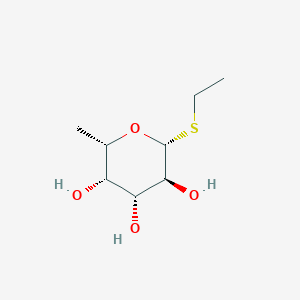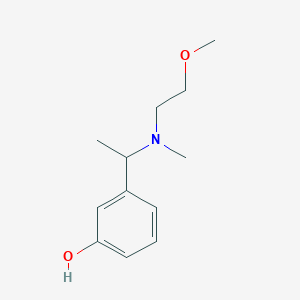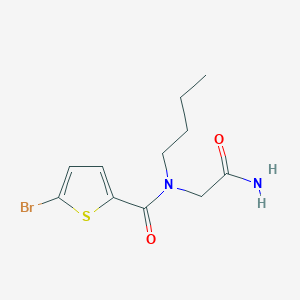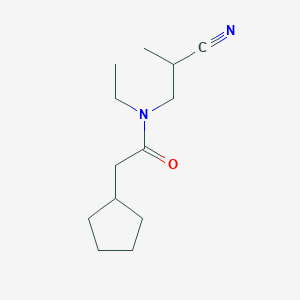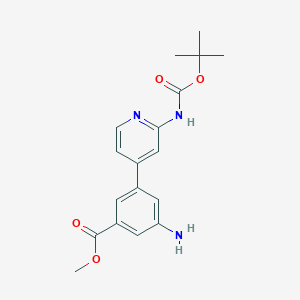
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester group, an amino group, and a tert-butoxycarbonyl-protected amino group attached to a pyridine ring. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzoate ester: The benzoic acid derivative is esterified using methanol and an acid catalyst.
Introduction of the amino group: The ester is then subjected to nitration followed by reduction to introduce the amino group.
Pyridine ring functionalization: The pyridine ring is functionalized with the tert-butoxycarbonyl-protected amino group through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Acidic or basic hydrolysis conditions can be employed for ester hydrolysis.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and carboxylic acids, depending on the specific reaction conditions used.
Applications De Recherche Scientifique
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Medicine: The compound is a potential precursor for the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate involves its interaction with specific molecular targets. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The tert-butoxycarbonyl group provides protection during synthetic transformations, ensuring the stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (S)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides a balance between stability and reactivity, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H21N3O4 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
methyl 3-amino-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoate |
InChI |
InChI=1S/C18H21N3O4/c1-18(2,3)25-17(23)21-15-10-11(5-6-20-15)12-7-13(16(22)24-4)9-14(19)8-12/h5-10H,19H2,1-4H3,(H,20,21,23) |
Clé InChI |
XQDRUAGBWCOAKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



